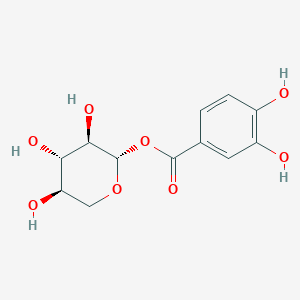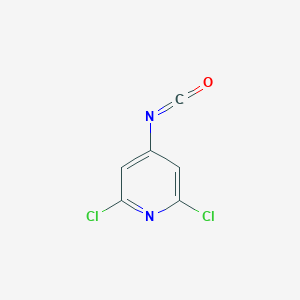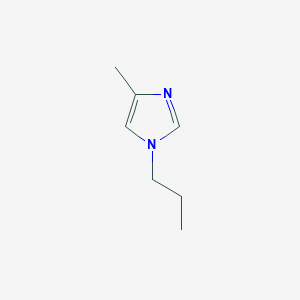
4-Phenanthrenol
Descripción general
Descripción
4-Phenanthrenol is a derivative of phenanthrene, a polycyclic aromatic hydrocarbon with a three-fused benzene ring structure. Phenanthrene and its derivatives are significant in various fields, including chemistry, materials science, and environmental chemistry due to their unique chemical properties and potential applications.
Synthesis Analysis
The synthesis of phenanthrene derivatives has been a subject of interest due to their importance in various applications. A notable method for synthesizing unsymmetric phenanthrenes involves a one-pot tandem reaction that includes γ-C(sp2)-H arylation, cationic cyclization, dehydration, and 1,2-migration, yielding good to excellent yields of diversified phenanthrenes . Another approach utilizes CuBr2-catalyzed coupling/cyclization of terminal alkynes with N-tosylhydrazones derived from o-formyl biphenyls, which is compatible with a wide range of functional groups . Additionally, iron-catalyzed [4+2] benzannulation reactions have been used to synthesize 9-substituted or 9,10-disubstituted phenanthrenes, tolerating sensitive functional groups .
Molecular Structure Analysis
The molecular structure of phenanthrene derivatives can be complex and varied. For instance, a coordination polymer incorporating phenanthrene molecules, [Co(4,4'-bipyridine)2.5(NO3)2]·2Phenanthrene, exhibits a "molecular railroad" architecture with open framework planar architecture, allowing for the coexistence of phenanthrene molecules within its channels . The crystal structures of phenanthrene-4-carboxylic acid and its dihydro derivative have been determined, revealing details about their hydrogen bonding and planarity .
Chemical Reactions Analysis
Phenanthrene derivatives undergo a variety of chemical reactions. For example, 4H-cyclopenta[def]phenanthrene, an interesting derivative, has been synthesized from acenaphthene and is used as a starting compound for synthesizing higher methylene-bridged polycyclic aromatic hydrocarbons . The reactivities of such derivatives include reactions on the active methylene group, electrophilic substitution, and reactions involving the localized 8-9 double bond .
Physical and Chemical Properties Analysis
The physical and chemical properties of phenanthrene derivatives are influenced by their molecular structure. For instance, 4a-Aza-10a-boraphenanthrene, a BN-isostere of phenathrene, exhibits weak fluorescence due to a low energy conical intersection for nonradiative deactivation of the excited state, as revealed by computational studies . The synthesis of phenacenes, including phenanthrenes, through Diels-Alder trapping of photogenerated o-xylylenols, has been reported, with absorption and emission properties being significantly affected by the molecular structure .
Aplicaciones Científicas De Investigación
Antiproliferative Activities
4-Phenanthrenol derivatives, specifically oxidized Juncuenin B analogues, have demonstrated increased antiproliferative activity on various human cancer cell lines, suggesting potential in cancer treatment research. The studies highlighted the importance of the p-quinol moiety in enhancing antiproliferative properties, with significant activities noted in stereoisomers of bioactive derivatives (Bús et al., 2020).
Environmental Applications
4-Phenanthrenol derivatives, like potassium permanganate, have been utilized in environmental studies, specifically targeting the reduction of PAH contamination in groundwater and soils. The study showcased the application of potassium permanganate in significantly reducing PAH concentration, with phenanthrene being more degradable than its counterparts (de Souza e Silva et al., 2009). Additionally, rhamnolipid morphology's influence on phenanthrene solubility at different pH values was explored, indicating its potential in enhancing phenanthrene solubility and understanding the environmental fate of PAHs (Shin et al., 2008).
Biodegradation and Biosurfactant Studies
The impact of biosurfactants like rhamnolipids on the biodegradation of phenanthrene was studied, showing that the effectiveness of biosurfactant-enhanced biodegradation can vary depending on the strain of bacteria used. This research presents valuable insights into the selective toxicity of biosurfactants and their potential role in environmental remediation (Shin et al., 2005).
Material Science and Synthesis
4-Phenanthrenol and its derivatives play a crucial role in material science, particularly in the synthesis of complex molecules. For instance, phenanthrenol-based [9]helicene-like molecules were synthesized via rhodium-mediated intramolecular [2 + 2 + 2] cycloadditions, demonstrating their potential in the development of new materials with unique photophysical and chiroptical properties (Yamano et al., 2017).
Anti-Inflammatory Studies
The anti-inflammatory potential of cyclo-pentano phenanthrenol isolated from Lippia nodiflora was studied, revealing its ability to inhibit pro-inflammatory mediators and suggesting its potential in anti-inflammatory drug development (Balakrishnan et al., 2010).
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
phenanthren-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10O/c15-13-7-3-5-11-9-8-10-4-1-2-6-12(10)14(11)13/h1-9,15H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIMYIUXARJLHEA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2C(=CC=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30227324 | |
| Record name | 4-Hydroxyphenanthrene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30227324 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Phenanthrenol | |
CAS RN |
7651-86-7 | |
| Record name | 4-Hydroxyphenanthrene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7651-86-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Hydroxyphenanthrene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007651867 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Phenanthrenol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=171284 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Hydroxyphenanthrene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30227324 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Phenanthren-4-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.740 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-HYDROXYPHENANTHRENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4ED7OAK0P9 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details







Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

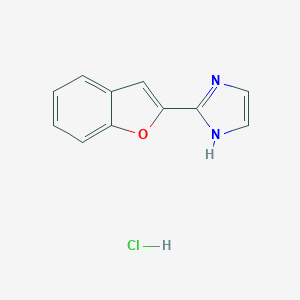

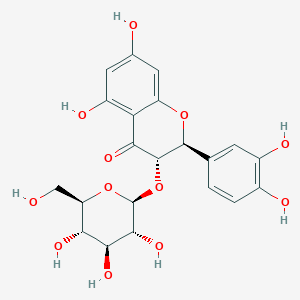
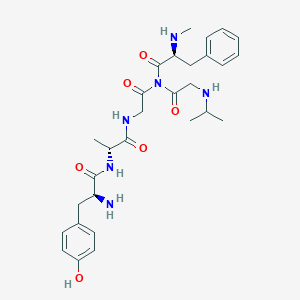
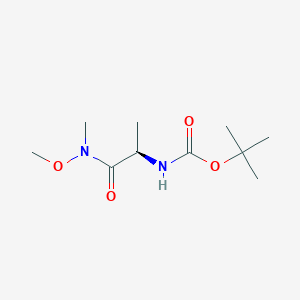
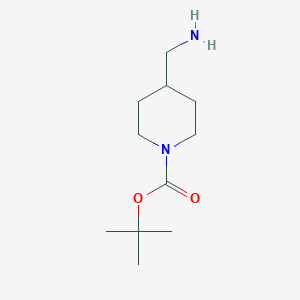

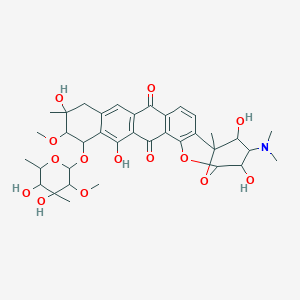
![2-([(Tert-butoxy)carbonyl]amino)pentanoic acid](/img/structure/B134498.png)
![1-[[4-(3-Methoxypropoxy)-3-methyl-2-pyridinyl]methyl]-2-[[[4-(3-methoxypropoxy)-3-methyl-2-pyridinyl]methyl]sulfinyl]-1H-benzimidazole](/img/structure/B134499.png)
![N-[[4-(3-Methoxypropoxy)-3-methyl-2-pyridinyl]methyl] Rabeprazole Sulfide](/img/structure/B134500.png)
